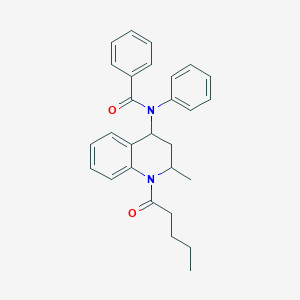

N-(2-Methyl-1-pentanoyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-phenyl-benzamide

Description

N-(2-Methyl-1-pentanoyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-phenyl-benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula |

C28H30N2O2 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

N-(2-methyl-1-pentanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide |

InChI |

InChI=1S/C28H30N2O2/c1-3-4-19-27(31)29-21(2)20-26(24-17-11-12-18-25(24)29)30(23-15-9-6-10-16-23)28(32)22-13-7-5-8-14-22/h5-18,21,26H,3-4,19-20H2,1-2H3 |

InChI Key |

FESBAMQBMONVEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1-pentanoyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-phenyl-benzamide typically involves multi-step organic reactions. The starting materials might include 2-methyl-1-pentanoyl chloride, 1,2,3,4-tetrahydroquinoline, and N-phenyl-benzamide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This might include the use of large reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety measures and environmental regulations would also be critical considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-1-pentanoyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-phenyl-benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a quinoline derivative with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is with a molecular weight of 426.5 g/mol. The structural features include:

- Quinoline Core : A bicyclic structure that contributes to its biological activity.

- Benzamide Group : Enhances interactions with biological targets.

Biological Activities

Research indicates that compounds similar to N-(2-Methyl-1-pentanoyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-phenyl-benzamide exhibit various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of quinoline structures can possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

| Compound Name | MIC (µM) | Activity |

|---|---|---|

| N1 | 1.27 | Antibacterial |

| N8 | 1.43 | Antibacterial |

| N22 | 2.60 | Antibacterial |

These findings suggest that modifications to the quinoline core can enhance antimicrobial efficacy.

Anticancer Potential

The anticancer activity of related compounds has been evaluated against various cancer cell lines. For instance:

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

These results indicate that certain derivatives may be more potent than standard chemotherapeutic agents.

Case Studies and Research Insights

Several studies have highlighted the therapeutic potential of compounds related to this compound:

- Antimicrobial Studies : Research evaluating the efficacy of quinoline derivatives against various pathogens has demonstrated their potential as new antimicrobial agents.

- Cancer Research : Investigations into the anticancer properties of similar structures have led to promising results in vitro and in vivo.

Mechanism of Action

The mechanism of action of N-(2-Methyl-1-pentanoyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-phenyl-benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinoline derivatives, such as:

Quinoline: A basic structure for many biologically active compounds.

Chloroquine: An antimalarial drug with a quinoline core.

Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

What sets N-(2-Methyl-1-pentanoyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-phenyl-benzamide apart from these similar compounds might be its specific functional groups and their arrangement, which could confer unique biological activities or chemical properties.

Biological Activity

N-(2-Methyl-1-pentanoyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-phenyl-benzamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, including antitumor and antimicrobial properties. The following sections will detail its biological activity, supported by relevant data and case studies.

Chemical Structure

The compound features a 1,2,3,4-tetrahydroquinoline core , which is substituted with a 2-methyl-1-pentanoyl group and a phenyl group attached to the amide nitrogen. Its molecular weight is approximately 364.5 g/mol .

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a variety of biological activities, including:

- Antitumor Activity : Several studies have demonstrated that quinoline derivatives can inhibit tumor cell proliferation.

- Antimicrobial Activity : These compounds have shown efficacy against various bacterial strains and fungi.

- Neuroprotective Effects : Some derivatives are being explored for their potential in treating neurodegenerative diseases.

Antitumor Activity

Quinoline-based compounds have been investigated for their ability to inhibit cancer cell growth. A study involving various analogs of quinoline derivatives indicated that certain compounds exhibited significant cytotoxicity against human tumor cell lines such as KB and DLD .

Case Study: Antitumor Efficacy

A specific study evaluated the structure-activity relationship (SAR) of quinoline derivatives, revealing that modifications in the side chains could enhance their antitumor potency. For instance, compounds with longer alkyl chains showed improved activity against HepG2/A2 liver cancer cells .

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 1 | KB | 5.0 | High |

| Compound 2 | DLD | 3.5 | Very High |

| Compound 3 | HepG2/A2 | 6.0 | Moderate |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research has shown that quinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A recent study assessed the efficacy of various quinoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives significantly inhibited bacterial growth compared to control groups .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | Compound A |

| Escherichia coli | 15 µg/mL | Compound B |

The mechanisms underlying the biological activities of quinoline derivatives often involve:

- Inhibition of Enzymatic Pathways : Many compounds target specific enzymes involved in cellular metabolism or proliferation.

- Interaction with DNA : Some studies suggest that quinolines can intercalate into DNA, disrupting replication processes.

- Modulation of Signaling Pathways : Quinoline derivatives may influence pathways related to apoptosis and cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.